

Application Note & Protocols: Comprehensive Characterization of 4-Ethylpiperidin-4-amine dihydrochloride

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Compound of Interest

Compound Name:	4-Ethylpiperidin-4-amine dihydrochloride
CAS No.:	1774896-82-0
Cat. No.:	B2746875

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Abstract

This document provides a comprehensive suite of analytical methods for the definitive characterization of **4-Ethylpiperidin-4-amine dihydrochloride**, a key building block in modern medicinal chemistry. As a substituted 4-aminopiperidine, this compound is integral to the synthesis of various bioactive molecules, including potent enzyme inhibitors and receptor antagonists.[1] Given its role, ensuring the identity, purity, and stability of this intermediate is of paramount importance for researchers, scientists, and drug development professionals. This guide outlines detailed, field-proven protocols for structural elucidation, purity determination, and physicochemical analysis, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. The methods described are grounded in established principles and adhere to guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Introduction and Physicochemical Overview

4-Ethylpiperidin-4-amine dihydrochloride is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary amine at the C4 position. The dihydrochloride salt form enhances stability and aqueous solubility, which are important handling properties.^[6] A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.

Chemical Structure:

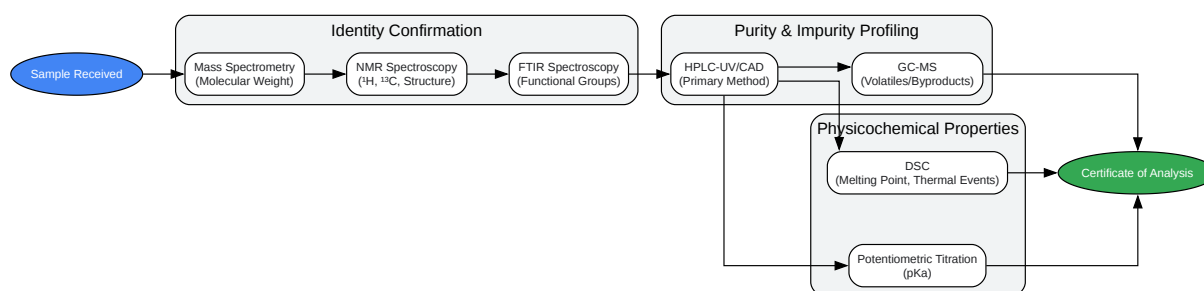
Figure 1. Structure of **4-Ethylpiperidin-4-amine dihydrochloride**

Table 1: Physicochemical Properties

Property	Value	Source / Rationale
IUPAC Name	1-ethylpiperidin-4-amine;dihydrochloride	Fluorochem
CAS Number	357935-97-8	Fluorochem
Molecular Formula	C ₇ H ₁₈ Cl ₂ N ₂	Derived from structure
Molecular Weight	201.14 g/mol	Fluorochem ^[7]
Appearance	White to off-white crystalline solid	Typical for hydrochloride salts of amines. ^[6]
Solubility	Soluble in water, methanol. Sparingly soluble in ethanol.	The dihydrochloride salt form significantly increases polarity and solubility in polar protic solvents.
pKa (Predicted)	~9.5-10.5 (Piperidine N-H ⁺), ~10.0-11.0 (-NH ₃ ⁺)	Estimated based on similar piperidine and primary amine structures. Exact values require experimental determination (See Section 4.1).

Overall Analytical Workflow

A multi-technique approach is required for the complete characterization of **4-Ethylpiperidin-4-amine dihydrochloride**. The logical flow ensures that identity is confirmed before quantitative purity and other properties are assessed.



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A logical workflow for comprehensive sample characterization.

Identity and Structural Confirmation

Mass Spectrometry (MS)

Application Scientist's Note: Mass spectrometry provides the most direct evidence of the compound's molecular weight. For this molecule, Electrospray Ionization (ESI) in positive mode is ideal. The two basic nitrogen atoms will readily accept a proton, leading to strong signals for the molecular ion.

Protocol:

- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system or via direct infusion.
- MS Parameters (Positive ESI Mode):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Scan Range: 50 - 500 m/z
- Expected Results: The free base has a monoisotopic mass of 128.1313 g/mol .
 - $[M+H]^+$: Expected m/z of 129.1386. This will be the base peak.
 - $[M+2H]^{2+}$: A doubly charged ion at m/z 65.0730 may be observed.
 - Fragmentation: Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines.[8] Expect fragments corresponding to the loss of the ethyl group from the piperidine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Scientist's Note: NMR provides an unambiguous confirmation of the molecular structure. ^1H NMR confirms the proton environment and connectivity, while ^{13}C NMR confirms the carbon skeleton. Due to the presence of two amine groups, proton exchange can sometimes broaden the N-H signals; using DMSO- d_6 as a solvent can help sharpen these peaks. The piperidine ring exists in a chair conformation, which may lead to distinct signals for axial and equatorial protons.[9][10]

Protocol:

- Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Methanol (CD_3OD) or DMSO- d_6 .
- Instrumentation: 400 MHz (or higher) NMR spectrometer.

- Acquisition:
 - ^1H NMR: Standard pulse program, 16-32 scans.
 - ^{13}C NMR: Standard proton-decoupled pulse program, 1024-2048 scans.
- Expected Chemical Shifts (δ , ppm) - Predicted:
 - ^1H NMR (in D_2O or CD_3OD):
 - ~3.0-3.5 (m, 4H): Piperidine protons adjacent to N (C2, C6-H).
 - ~1.8-2.2 (m, 4H): Piperidine protons adjacent to C4 (C3, C5-H).
 - ~2.8-3.2 (q, 2H): Methylene protons of the N-ethyl group (-CH₂-CH₃).
 - ~1.2-1.4 (t, 3H): Methyl protons of the N-ethyl group (-CH₂-CH₃).
 - Note: Amine protons (-NH₂ and piperidinium N-H⁺) will exchange with $\text{D}_2\text{O}/\text{CD}_3\text{OD}$ and will likely not be observed.
 - ^{13}C NMR (in D_2O or CD_3OD):
 - ~55-60: C4 (carbon bearing the amino group).
 - ~50-55: C2, C6 (piperidine carbons adjacent to N).
 - ~45-50: N-ethyl methylene carbon (-CH₂-).
 - ~30-35: C3, C5 (piperidine carbons).
 - ~8-12: N-ethyl methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Scientist's Note: FTIR is a rapid and effective technique for confirming the presence of key functional groups. As a dihydrochloride salt, the amine stretches will be shifted compared to the free base. The N-H stretching vibrations of primary and secondary ammonium salts appear as broad bands.[\[11\]](#)

Protocol:

- Sample Preparation: Use Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
- Instrumentation: Standard FTIR spectrometer with a an ATR crystal (e.g., diamond).
- Acquisition:
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: 32 scans, background corrected.
- Expected Absorption Bands (cm^{-1}):
 - ~3000-2700 (broad): N-H⁺ stretching from both the primary (-NH₃⁺) and tertiary (piperidinium, >NH₂⁺) ammonium salts.
 - ~2950-2850: C-H stretching from ethyl and piperidine ring alkanes.
 - ~1600-1500: N-H bending (asymmetric and symmetric) from -NH₃⁺.
 - ~1470-1440: C-H bending (scissoring).
 - ~1100-1000: C-N stretching.

Purity, Impurities, and Physicochemical Analysis High-Performance Liquid Chromatography (HPLC)

Application Scientist's Note: This is the primary technique for assessing purity and identifying any process-related impurities or degradation products. 4-Ethylpiperidin-4-amine is a highly polar, basic compound, which presents a challenge for traditional reversed-phase (C18) chromatography, often resulting in poor retention and peak shape.^{[12][13]} To overcome this, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized polar-retained column is recommended. Alternatively, using a low pH mobile phase with an ion-pairing agent on a C18

column can be effective. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferable to UV detection, as the analyte lacks a strong chromophore.

Protocol: HILIC Method for Purity Determination

- Instrumentation: HPLC or UHPLC system with a CAD or ELSD.
- Sample Preparation:
 - Diluent: 90:10 Acetonitrile:Water.
 - Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.
- Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter	Condition	Rationale
Column	HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm)	Provides retention for highly polar compounds.
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)	Provides ionic strength and controls pH for consistent ionization.
Mobile Phase B	95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0	The high organic content is necessary for retention in HILIC mode.
Gradient	95% B to 50% B over 10 minutes	A standard gradient to elute the main peak and any more polar impurities.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Improves peak shape and reduces viscosity.
Injection Vol.	2 µL	Small volume to prevent peak distortion.
Detector	CAD or ELSD	Universal detection for non-chromophoric compounds.

- **Method Validation:** The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[\[2\]](#)[\[5\]](#)
- **System Suitability:** Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.

Potentiometric Titration for pKa Determination

Application Scientist's Note: Experimental determination of the pKa values is crucial for understanding the ionization behavior of the molecule, which influences everything from its

physiological absorption to the selection of HPLC mobile phase conditions.[11] As a dihydrochloride salt of a diamine, two equivalence points are expected.

Protocol:

- **Sample Preparation:** Accurately prepare a ~0.01 M aqueous solution of **4-Ethylpiperidin-4-amine dihydrochloride**.
- **Instrumentation:** Automated potentiometric titrator with a calibrated pH electrode.
- **Titration:** Standardized 0.1 M NaOH solution.
- **Procedure:**
 - Calibrate the pH electrode using standard buffers (pH 4, 7, 10).
 - Titrate the sample solution with the 0.1 M NaOH, recording the pH as a function of titrant volume.
 - Plot the titration curve (pH vs. volume of NaOH).
 - The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the more acidic ammonium ion (likely the tertiary piperidinium), and the second to the primary ammonium ion.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of **4-Ethylpiperidin-4-amine dihydrochloride**. The combination of spectroscopic techniques (MS, NMR, FTIR) for identity confirmation and a validated, stability-indicating HPLC method for purity assessment ensures that the material meets the high-quality standards required for research and pharmaceutical development. The additional physicochemical data from titration and thermal analysis further enrich the understanding of this important chemical entity. Adherence to these protocols will enable scientists to generate reliable and reproducible data, facilitating confident decision-making in their research and development endeavors.

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